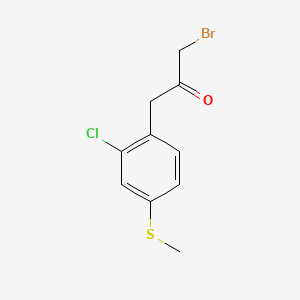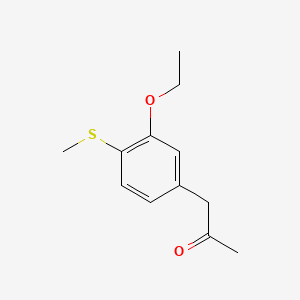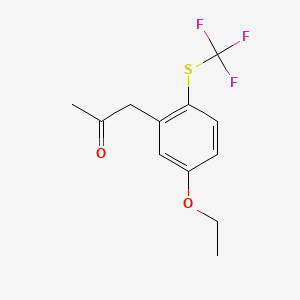
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethoxy-2-(trifluoromethylthio)benzene.
Reaction with Propanone: The benzene derivative is then reacted with propanone under specific conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethylthio groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the ethoxy and trifluoromethylthio groups. These interactions can lead to various biochemical and physiological responses .
Comparación Con Compuestos Similares
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds, such as:
1-(5-Methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a propan-1-one moiety instead of propan-2-one.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical properties and applications.
Propiedades
Fórmula molecular |
C12H13F3O2S |
|---|---|
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
1-[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-10-4-5-11(18-12(13,14)15)9(7-10)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
ZJSJDEWBDJDTOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)SC(F)(F)F)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


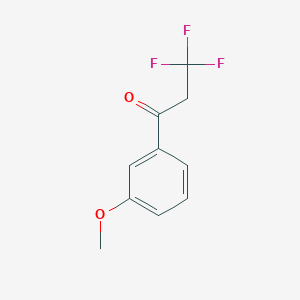
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
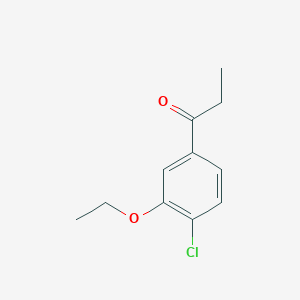
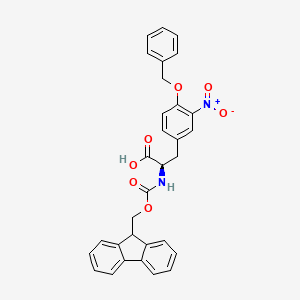
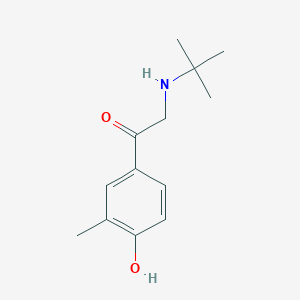

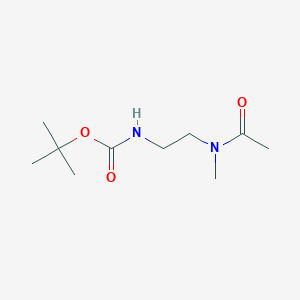

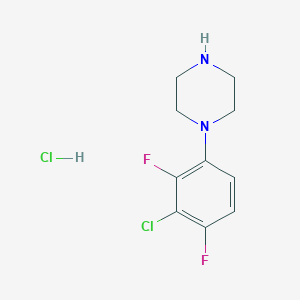
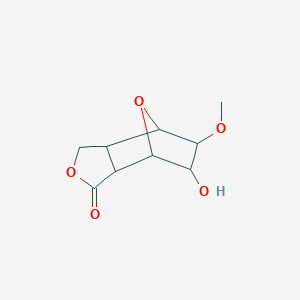
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
